molecular formula C17H17ClN4O2 B2800531 (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-63-1

(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

货号: B2800531
CAS 编号: 2034613-63-1
分子量: 344.8
InChI 键: MIPGMFYLQYCNLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2-Chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core, a morpholino substituent at the 2-position, and a 2-chlorophenyl methanone group. Pyrrolopyrimidines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The morpholino group enhances solubility and bioavailability, while the 2-chlorophenyl moiety may improve target binding through hydrophobic interactions and steric effects .

属性

IUPAC Name

(2-chlorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGMFYLQYCNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Isoxazol-5-yl(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

This compound () shares the pyrrolopyrimidine core and morpholino group but replaces the 2-chlorophenyl with an isoxazol-5-yl substituent. Key differences include:

  • Synthetic Route: The methanone group in both compounds suggests analogous coupling strategies, though the isoxazole synthesis may require additional cyclization steps.
  • Biological Implications : The isoxazole’s electron-rich structure could influence binding to polar active sites, whereas the chloroaryl group may favor hydrophobic pockets .

2-Benzyl-7-(4-Chlorophenyl)-3-Morpholino-6-((1-Phenyl-1H-1,2,3-Triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

This analog () features a pyrrolopyridinone core instead of pyrrolopyrimidine, with additional substituents:

  • Core Modification: The pyridinone ring introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the pyrimidine core.
  • Substituent Diversity : The 4-chlorophenyl (vs. 2-chlorophenyl) and triazole groups may enhance π-π stacking or metal coordination, respectively. The benzyl group could increase steric bulk, affecting binding pocket accessibility.

2-Chloro-1-[2-(2,3-Dihydro-1H-Inden-2-ylamino)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]ethanone

This compound () shares the pyrrolopyrimidine core and a chloro-substituted moiety but differs in substitution patterns:

  • Functional Groups: The 2-chloroethanone group replaces the morpholino and methanone substituents, drastically altering solubility and reactivity.
  • Synthesis : The use of 1-propanephosphonic acid cyclic anhydride and DMF () highlights a phosphorylation-driven coupling method, contrasting with acid-catalyzed reactions seen in other analogs ().

常见问题

Q. How can researchers optimize the synthesis of (2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves multi-step reactions with careful control of:

  • Temperature : Elevated temperatures (80–120°C) for cyclization steps to form the pyrrolopyrimidine core .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions .
  • Catalysts : Use of Pd catalysts for cross-coupling reactions or base catalysts (e.g., K₂CO₃) for nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Key validation techniques :

  • Thin-layer chromatography (TLC) for reaction monitoring.
  • ¹H/¹³C NMR to confirm structural integrity and purity .

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the morpholine ring protons (δ 3.5–4.0 ppm) and pyrrolopyrimidine aromatic signals (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .
  • X-ray crystallography (using SHELX software ) for absolute configuration determination, particularly if crystalizable derivatives are synthesized.
  • UV-Vis spectroscopy to assess electronic transitions influenced by the chlorophenyl and morpholine groups .

Q. What initial biological screening strategies are recommended to evaluate its kinase inhibitory potential?

Methodological Answer:

  • In vitro kinase assays : Screen against FGFR1–4, PI3K, or CDKs due to structural similarity to known pyrrolopyrimidine kinase inhibitors .
    • Use ATP-competitive assay kits (e.g., ADP-Glo™) with recombinant kinases.
    • IC₅₀ determination via dose-response curves (1 nM–10 μM range) .
  • Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo® assays .
  • Selectivity profiling : Compare activity against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolopyrimidine analogs?

Methodological Answer: Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter target binding. Perform molecular docking (e.g., AutoDock Vina) to compare interactions with kinase ATP-binding pockets .
  • Assay conditions : Differences in ATP concentrations or incubation times. Standardize protocols using IC₅₀ normalization against reference inhibitors (e.g., staurosporine) .
  • Cellular context : Cell-line-specific expression of efflux pumps (e.g., P-gp). Validate results in isogenic cell pairs (e.g., P-gp+/P-gp−) .

Case study : Analogues with 2-chlorophenyl groups showed 10-fold higher FGFR1 inhibition than 4-chlorophenyl derivatives due to steric clashes in the ATP pocket .

Q. What strategies are effective for elucidating the binding mode of this compound with kinase targets?

Methodological Answer:

  • Co-crystallization : Co-crystallize the compound with purified kinase domains (e.g., FGFR1) and solve structures using SHELXD/SHELXE for phasing .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, kd) to quantify affinity .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Map conformational changes in the kinase upon compound binding .
  • Mutagenesis : Engineer kinase mutants (e.g., gatekeeper residue mutations) to confirm critical binding interactions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?

Methodological Answer:

  • Core modifications : Introduce substituents at the pyrrolopyrimidine C5 position (e.g., methyl, halogens) to modulate steric bulk and hydrophobicity .
  • Morpholine ring substitution : Replace morpholine with piperazine or thiomorpholine to alter H-bonding and solubility .
  • Chlorophenyl group optimization : Test para vs. ortho substituents to balance lipophilicity and target engagement .

Q. Data analysis :

  • QSAR models : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • Selectivity indices : Calculate ratios of IC₅₀ values for primary vs. off-target kinases .

Q. What methodologies are recommended for assessing metabolic stability and toxicity in preclinical studies?

Methodological Answer:

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM) to measure intrinsic clearance (CLint) .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .
  • Ames test : Evaluate mutagenicity in Salmonella typhimurium strains .
  • hERG assay : Patch-clamp electrophysiology to assess cardiac toxicity risks .

Q. How can computational tools aid in prioritizing derivatives for synthesis?

Methodological Answer:

  • Virtual screening : Use Schrödinger Suite or MOE to dock compound libraries into target kinase structures .
  • ADMET prediction : Tools like SwissADME or admetSAR forecast permeability, solubility, and toxicity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

Q. Table 1. Representative Kinase Inhibition Data for Pyrrolopyrimidine Analogs

Compound ModificationTarget KinaseIC₅₀ (nM)Selectivity Index (vs. Kinase X)Source
2-Chlorophenyl substituentFGFR112.3>100
4-Methoxyphenyl substituentPI3Kα45.723
Morpholine → PiperazineCDK289.415

Q. Table 2. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight397.85 g/molHRMS
logP (Predicted)2.8SwissADME
Aqueous Solubility (pH 7.4)0.15 mg/mLShake-flask

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